REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1([CH2:8][C:9]([C:11]2[CH:23]=[CH:22][C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH2:14][C:13]=3[CH:12]=2)=[O:10])[CH:7]=[CH:6][N:5]=[CH:4]1>C(O)C>[CH:12]1[C:13]2[CH2:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH:22]=[CH:23][C:11]=1[CH:9]([OH:10])[CH2:8][N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into 700 ml
|
Type
|
FILTRATION
|
Details
|
of water and the resulting precipitate was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
Crystallization of the solid from tetrahydrofuran/hexane
|
Type
|
CUSTOM
|
Details
|
provided 9.7 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3CC12)C(CN1C=NC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |